molecular formula C7H13NO2 B13028402 3-((Tetrahydrofuran-3-YL)oxy)azetidine

3-((Tetrahydrofuran-3-YL)oxy)azetidine

Cat. No.: B13028402
M. Wt: 143.18 g/mol
InChI Key: OVTODFDSEFOLKD-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-3-YL)oxy)azetidine (CAS 2088131-65-9) is a chiral chemical building block of significant interest in advanced pharmaceutical research and development. This compound, with the molecular formula C7H13NO2 and a molecular weight of 143.19, features a unique molecular architecture combining an azetidine ring and a tetrahydrofuran (THF) moiety . Azetidine-based ring systems are increasingly recognized as valuable scaffolds in medicinal chemistry, particularly for their potential in generating lead-like molecules for targeting the central nervous system (CNS) . The physicochemical properties of such azetidine scaffolds, including molecular weight and topological polar surface area, are often optimized for drug discovery applications . The tetrahydrofuran component is a well-known polar solvent and is also utilized as a precursor to polymers . The integration of these two cyclic structures into a single molecule makes this compound a promising intermediate for the synthesis of more complex, diverse molecular frameworks, including fused, bridged, and spirocyclic ring systems used in diversity-oriented synthesis (DOS) . Researchers can leverage this compound to explore new chemical space in probe and drug discovery efforts. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-(oxolan-3-yloxy)azetidine

InChI

InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2

InChI Key

OVTODFDSEFOLKD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2CNC2

Origin of Product

United States

Stereoselective Synthesis of 3 Tetrahydrofuran 3 Yl Oxy Azetidine

Chirality in Azetidine (B1206935) and Tetrahydrofuran (B95107) Components

Chirality, or 'handedness', is a fundamental concept in the synthesis of the target molecule. Both the azetidine at the C3 position and the tetrahydrofuran at its C3 position are stereogenic centers. This means that the molecule can exist in different spatial arrangements, known as stereoisomers.

The presence of two chiral centers in 3-((Tetrahydrofuran-3-YL)oxy)azetidine gives rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric, meaning they are stereoisomers that are not mirror images.

The four stereoisomers are:

(R)-3-(((R)-tetrahydrofuran-3-yl)oxy)azetidine

(S)-3-(((S)-tetrahydrofuran-3-yl)oxy)azetidine

(R)-3-(((S)-tetrahydrofuran-3-yl)oxy)azetidine

(S)-3-(((R)-tetrahydrofuran-3-yl)oxy)azetidine

The (R,R) and (S,S) pair are enantiomers, as are the (R,S) and (S,R) pair. For instance, the synonym for 3-[[(3S)-Tetrahydro-3-furanyl]oxy]azetidine is (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine, which specifies one of these distinct stereoisomers. clearsynth.com Achieving the synthesis of a single, desired stereoisomer requires highly specific asymmetric synthetic methods for each of the heterocyclic precursors.

Table 1: Stereoisomers of this compound

Configuration at Azetidine C3 Configuration at Tetrahydrofuran C3 Stereoisomer Designation Relationship
R R (R,R) Enantiomer of (S,S)
S S (S,S) Enantiomer of (R,R)
R S (R,S) Enantiomer of (S,R)
S R (S,R) Enantiomer of (R,S)

This table illustrates the possible stereoisomeric forms of the title compound based on the two chiral centers.

Asymmetric Approaches for Azetidine Ring Systems

The azetidine ring, a strained four-membered heterocycle, is a key structural motif in various biologically active compounds. frontiersin.orgfrontiersin.org Its synthesis, particularly in an enantiomerically pure form, has been the focus of considerable research. researchgate.netnsf.gov

Several strategies have been developed for the enantioselective synthesis of azetidines. These methods often rely on intramolecular cyclization reactions, where a chiral precursor is induced to form the four-membered ring. frontiersin.orgrsc.orgorganic-chemistry.org

Key enantioselective methods include:

Intramolecular SN2 Reactions : This is a common strategy where a nitrogen atom displaces a leaving group (like a halide or sulfonate) on the same molecule to form the azetidine ring. frontiersin.org The stereochemistry is controlled by starting with an enantiomerically pure precursor.

Metal-Catalyzed Cyclizations : Palladium and other transition metals can catalyze the intramolecular amination of C-H bonds to form the azetidine ring. rsc.orgrsc.org Chiral ligands on the metal catalyst can direct the reaction to favor one enantiomer over the other. For instance, La(OTf)₃ has been used as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgfrontiersin.org

[3+1] Cycloadditions : Copper-catalyzed [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates, in the presence of a chiral ligand, can produce chiral 2-azetines, which can then be reduced to the corresponding azetidines. nih.govnih.gov

Ring Opening of Aziridines : The thermal isomerization of certain substituted aziridines can lead to the formation of azetidines. rsc.org

To induce chirality during the synthesis of the azetidine ring, chemists often employ either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries : A chiral auxiliary is a temporary chiral group that is attached to the starting material to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. A common example is the use of optically active α-methylbenzylamine as both a chiral auxiliary and a nitrogen source in the synthesis of azetidine-2-carboxylic acid. nih.govrsc.org More recently, tert-butanesulfinamide has emerged as a powerful chiral auxiliary for the synthesis of C2-substituted azetidines from simple starting materials. acs.org

Chiral Catalysts : Chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer. These catalysts are often metal complexes featuring chiral ligands. For example, copper complexes with chiral sabox ligands are effective in the asymmetric [3+1] cycloaddition to form azetines. nih.gov Similarly, chiral squaramide hydrogen-bond donors have been used to catalyze the enantioselective ring-opening of azetidines. acs.org The rigidity of the azetidine scaffold itself has also been utilized in binuclear zinc catalysts to enhance enantioselectivity in reactions like the Michael addition. rsc.org

Table 2: Examples of Chiral Induction Methods in Azetidine Synthesis

Method Reagent/Catalyst Key Feature Reference
Chiral Auxiliary (S)-1-Phenylethylamine Acts as nitrogen donor and chiral director. rsc.orgrsc.org
Chiral Auxiliary tert-Butanesulfinamide Inexpensive, readily available, provides strong chiral induction. acs.org
Chiral Catalyst Copper(I) / sabox ligand Catalyzes enantioselective [3+1] cycloaddition to form azetine precursors. nih.gov
Chiral Catalyst La(OTf)₃ Lewis acid catalyst for regioselective intramolecular aminolysis of epoxides. frontiersin.org

This table summarizes selected modern approaches to inducing chirality in the synthesis of the azetidine ring.

Stereocontrolled Synthesis of Tetrahydrofuran Derivatives

The tetrahydrofuran (THF) ring is another ubiquitous feature in natural products and pharmaceuticals. nih.gov The stereocontrolled synthesis of substituted THFs, such as 3-hydroxytetrahydrofuran (B147095), is crucial for the final assembly of the target molecule.

The key precursor for the tetrahydrofuran portion of the molecule is enantiomerically pure 3-hydroxytetrahydrofuran. wikipedia.org Several robust methods exist for its preparation.

From Chiral Pool Starting Materials : A common and effective strategy is to start with readily available and inexpensive chiral molecules from nature. (S)-(+)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid through a sequence of esterification, reduction, and acid-catalyzed cyclodehydration. wikipedia.orgpatsnap.comgoogle.comgoogle.com Similarly, tartaric acid can also serve as a starting point. acs.org

Asymmetric Catalysis : Asymmetric hydroboration of dihydrofurans using a borane (B79455) reagent in the presence of a chiral catalyst, followed by oxidation, can produce chiral 3-hydroxytetrahydrofuran with high enantiomeric purity. wikipedia.orgchemicalbook.com

Enzymatic and Biocatalytic Methods : The use of enzymes, such as carbonyl reductases, for the asymmetric reduction of the ketone precursor, tetrahydrofuran-3-one, provides an environmentally friendly route to chiral 3-hydroxytetrahydrofuran. acs.org

The choice of method often depends on factors like scalability, cost of reagents, and the desired enantiomeric purity. For industrial production, routes starting from L-malic acid are often favored due to the low cost of the starting material. google.comchemicalbook.com

Table 3: Synthetic Routes to Enantiopure 3-Hydroxytetrahydrofuran

Starting Material Key Transformation Product Stereoisomer Reference
L-Malic Acid Reduction and p-toluenesulfonic acid (PTSA) catalyzed cyclization (S)-3-hydroxytetrahydrofuran wikipedia.orgpatsnap.comgoogle.com
2,3-Dihydrofuran Asymmetric hydroboration-oxidation (S)- or (R)-3-hydroxytetrahydrofuran wikipedia.orgchemicalbook.com
Tetrahydrofuran-3-one Enzymatic asymmetric reduction (S)- or (R)-3-hydroxytetrahydrofuran acs.org

This table highlights common and effective strategies for the stereoselective synthesis of the 3-hydroxytetrahydrofuran precursor.

Control of Stereochemistry in the Tetrahydrofuran Ring

The synthesis of enantiomerically enriched 3-hydroxytetrahydrofuran is a critical first step in the stereocontrolled synthesis of this compound. A variety of methods have been developed for the asymmetric synthesis of substituted tetrahydrofurans. These methods often rely on the use of chiral starting materials, chiral catalysts, or enzymatic resolutions.

One common approach involves the use of chiral pool starting materials, such as carbohydrates or amino acids, which possess inherent chirality that can be transferred to the target tetrahydrofuran ring. For instance, derivatives of tartaric acid or malic acid can be converted through a series of stereospecific reactions to yield enantiopure 3-hydroxytetrahydrofuran.

Another powerful strategy is the use of asymmetric catalysis. For example, the kinetic resolution of racemic 3-hydroxytetrahydrofuran using a chiral catalyst and an acylating agent can provide both the acylated product and the unreacted alcohol in high enantiomeric excess. Lipases are particularly effective for this type of resolution.

Furthermore, asymmetric hydrogenation or dihydroxylation of suitable unsaturated precursors can establish the stereocenter at the 3-position of the tetrahydrofuran ring with high enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome.

Table 1: Comparison of Methods for Stereoselective Synthesis of 3-Hydroxytetrahydrofuran

MethodStarting MaterialKey Reagent/CatalystTypical Enantiomeric Excess (e.e.)AdvantagesDisadvantages
Chiral Pool SynthesisD-MannitolNaIO₄, NaBH₄>99%High enantiopurity, predictable stereochemistryLimited to the availability of suitable chiral starting materials
Enzymatic Kinetic ResolutionRacemic 3-hydroxytetrahydrofuranLipase PS-C "Amano" II, Vinyl acetate>95% (for both enantiomers)High e.e., mild reaction conditionsMaximum 50% yield for a single enantiomer
Asymmetric HydrogenationTetrahydrofuran-3-oneRu(II)-BINAP catalyst, H₂Up to 98%High catalytic efficiency, high e.e.Requires high-pressure equipment, expensive catalysts

Diastereoselective Control in the Etherification Step

With enantiomerically pure 3-hydroxytetrahydrofuran and a suitably protected chiral 3-hydroxyazetidine in hand, the next critical step is the diastereoselective formation of the ether linkage. The stereochemistry of both starting materials will influence the formation of the two possible diastereomeric products.

Influence of Substrate Stereochemistry on Product Selectivity

The formation of this compound involves the coupling of two chiral building blocks. When a single enantiomer of N-protected 3-hydroxyazetidine is reacted with a single enantiomer of a 3-hydroxytetrahydrofuran derivative, the reaction can theoretically yield two diastereomers if a new stereocenter is not formed. However, in this case, the reaction is a coupling of two existing stereocenters. The challenge lies in achieving a high yield of the desired diastereomer over the other.

The relative stereochemistry of the two reacting centers plays a significant role in the transition state energy of the etherification reaction. Steric hindrance between the substituents on the azetidine and tetrahydrofuran rings can favor the formation of one diastereomer over the other. For instance, if both starting materials have an (R)-configuration, the resulting product will be (R,R)-3-((tetrahydrofuran-3-yl)oxy)azetidine. The efficiency and selectivity of this coupling will depend on the chosen synthetic methodology.

Methodologies for Stereoselective C-O Bond Formation

Two primary methods are well-suited for the stereoselective formation of the C-O bond in this context: the Williamson ether synthesis and the Mitsunobu reaction.

For example, reacting (R)-N-Boc-azetidin-3-ol with (S)-3-tosyloxytetrahydrofuran under basic conditions would be expected to yield the (R,R)-diastereomer of the product due to inversion at the tetrahydrofuran ring.

Mitsunobu Reaction: The Mitsunobu reaction is a powerful tool for forming ethers from two alcohol partners with inversion of stereochemistry at the alcohol that becomes activated. organic-chemistry.orgscribd.com The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

When coupling (R)-N-Boc-azetidin-3-ol with (S)-3-hydroxytetrahydrofuran under Mitsunobu conditions, the (S)-3-hydroxytetrahydrofuran would likely be activated and undergo inversion of configuration, leading to the formation of the (R,R)-diastereomer of the final product. The Mitsunobu reaction is often favored for its mild conditions and high stereoselectivity. nih.gov

Table 2: Hypothetical Diastereoselective Etherification Results

Azetidin-3-ol (B1332694) EnantiomerTetrahydrofuran-3-ol DerivativeReactionExpected Major DiastereomerExpected Diastereomeric Ratio (d.r.)
(R)-N-Boc-azetidin-3-ol(S)-3-TosyloxytetrahydrofuranWilliamson Ether Synthesis(R,R)>90:10
(S)-N-Boc-azetidin-3-ol(S)-3-TosyloxytetrahydrofuranWilliamson Ether Synthesis(S,R)>90:10
(R)-N-Boc-azetidin-3-ol(S)-3-HydroxytetrahydrofuranMitsunobu Reaction (DIAD, PPh₃)(R,R)>95:5
(S)-N-Boc-azetidin-3-ol(R)-3-HydroxytetrahydrofuranMitsunobu Reaction (DIAD, PPh₃)(S,S)>95:5

Chemical Reactivity and Transformations of 3 Tetrahydrofuran 3 Yl Oxy Azetidine

Reactivity Governed by Azetidine (B1206935) Ring Strain

Azetidines are four-membered, nitrogen-containing heterocycles that possess significant ring-strain energy, estimated to be around 25.4 kcal/mol. rsc.org This strain, arising from non-ideal bond angles, is a driving force for reactions that lead to the opening of the four-membered ring. rsc.orgrsc.orgresearchwithrutgers.com While this strain makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts (which have a ring strain of about 5.4 kcal/mol), they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.org

This balance of strain and stability allows for unique reactivity that can be initiated under specific conditions, making azetidines valuable building blocks in organic synthesis. rsc.orgresearchwithrutgers.com The reactivity of the azetidine ring in 3-((Tetrahydrofuran-3-YL)oxy)azetidine is centered on the susceptibility of the C-N bonds to cleavage, which relieves the inherent ring strain. rsc.org This process can be triggered by various reagents and conditions, leading to a diverse range of functionalized products. The presence of the azetidine nitrogen also provides a site for synthetic modification and the potential to act as a basic center in target molecules. nih.gov

Ring-Opening Reactions of the Azetidine Moiety

The most characteristic transformations of azetidines involve the cleavage of the ring. These reactions are often facilitated by the activation of the ring, typically at the nitrogen atom, followed by attack from a nucleophile.

The azetidine ring can be opened by a variety of nucleophiles. This process is often preceded by the activation of the azetidine, for instance, through N-acylation, which increases the electrophilicity of the ring carbons. rsc.org Common nucleophiles such as thiols can be used to open the ring enantioselectively when catalyzed by a chiral acid. rsc.org

In a general sense, nucleophilic attack leads to the formation of a γ-substituted amine. The regioselectivity of the attack on unsymmetrical azetidines is a key consideration in these reactions. researchgate.net While specific studies on this compound are not widely published, the general principles of azetidine chemistry suggest that nucleophiles would attack one of the ring carbons, cleaving a C-N bond and resulting in a linear amino ether structure.

Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines This table is based on general azetidine reactivity and not specific to the title compound.

Activating Group Nucleophile Catalyst/Conditions Resulting Structure
3,4,5-Trimethoxybenzoyl Thiophenol Chiral Phosphoric Acid γ-Thio-substituted Amine
Sulfonyl Various Base γ-Functionalized Sulfonamide
Acetyl Amines Heat γ-Diamino Derivative

Electrophilic activation is a common strategy to promote the ring-opening of azetidines. youtube.com Protonation of the azetidine nitrogen by a strong acid, such as concentrated hydrochloric acid, generates a positively charged azetidinium ion. youtube.com This greatly increases the strain and electrophilicity of the ring, making it highly susceptible to cleavage by the counter-ion (e.g., Cl⁻) or another nucleophile present in the medium. youtube.com

Similarly, reaction with electrophiles like alkyl halides can lead to the formation of a quaternary azetidinium salt. This species is unstable and readily undergoes ring-opening. youtube.com Lewis acids can also promote ring-opening, for example, through a Friedel–Crafts-type mechanism with aromatic nucleophiles. rsc.org In the context of this compound, acid-mediated ring-opening could potentially be initiated by protonation of the azetidine nitrogen, followed by intramolecular attack from the ether oxygen or intermolecular attack by a solvent or other nucleophile. nih.gov

The strain-release of azetidines can be harnessed to synthesize more complex or larger heterocyclic systems. researchwithrutgers.com Ring-expansion reactions are a notable example. For instance, Au(I)-catalyzed reactions of 2-acyl azetidines can lead to the formation of pyrrolin-4-ones. rsc.org Another strategy involves an acid-mediated ring expansion that can be combined with synthesis methods to convert azetidines into 1,3-oxazinan-2-ones, which are valuable motifs in medicinal chemistry. rsc.org A silver-catalyzed approach has been used for the dual activation of propargylic alcohol and azetidines to synthesize N,O-heterocycles. mdpi.com These examples highlight the utility of the azetidine ring as a reactive intermediate that can be rearranged into different heterocyclic frameworks. rsc.org

Radical reactions offer another avenue for transforming the azetidine ring. Titanocene catalysts have been shown to mediate the regioselective, radical ring-opening of N-acylated aziridines, a principle that can be extended to azetidines. mdpi.com A reductive ring-opening of N-azetidinyl amides has been achieved using a combination of sodium dispersion and 15-crown-5 (B104581) under mild conditions. rsc.org This reaction proceeds through an electron transfer mechanism, leading to the cleavage of a C-N bond. rsc.org Additionally, visible-light-mediated intramolecular radical cyclizations, known as aza Paternò–Büchi reactions, provide a method for creating bicyclic azetidines, which can then be subjected to further transformations. researchgate.net

Reactivity of the Tetrahydrofuran (B95107) Ether Linkage

The tetrahydrofuran (THF) moiety in this compound is generally more stable than the azetidine ring. THF is a cyclic ether that is relatively unreactive under many conditions. chemicalbook.com However, the ether linkage is not entirely inert.

Ring-opening of the THF ring typically requires harsh conditions, such as strong acids or interaction with highly electrophilic species. nih.govwikipedia.org For example, treatment of THF with highly electrophilic metal halides can lead to ring-opening and deoxygenation. wikipedia.org The C–O bond of an ether can be cleaved under strongly acidic conditions, often involving reagents like HBr or HI. In the case of this compound, any reaction targeting the cleavage of the THF ring would likely need to overcome the greater reactivity of the azetidine ring. Under acidic conditions, the azetidine nitrogen is more basic and likely to be protonated first, leading to reactions involving the azetidine ring before the ether linkage is affected. nih.gov The THF ring can also undergo reactions such as lithiation at the C2 position with n-butyllithium, followed by cycloreversion. chemicalbook.com However, such strongly basic conditions would likely deprotonate the N-H of the azetidine ring first.

Cleavage Reactions of the Ether Bond

The ether bond in this compound is susceptible to cleavage under strongly acidic conditions, a common reaction for ethers. libretexts.org This transformation typically proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent step involves a nucleophilic attack by a counter-ion. wikipedia.org

The reaction pathway, either SN1 or SN2, is determined by the structure of the ether's substituents. libretexts.orgwikipedia.org For this compound, both carbon atoms adjacent to the ether oxygen are secondary. Cleavage is most often achieved with strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com

The protonated ether can be attacked at two positions: the C3 position of the azetidine ring or the C3 position of the tetrahydrofuran ring. Attack at the azetidine ring would yield 3-hydroxyazetidine and 3-iodotetrahydrofuran. Conversely, attack at the tetrahydrofuran ring would produce 3-hydroxytetrahydrofuran (B147095) and 3-iodoazetidine. The regioselectivity of this cleavage can be influenced by steric hindrance and the electronic properties of the two heterocyclic rings.

Table 1: General Conditions for Acid-Catalyzed Ether Cleavage

ReagentConditionsTypical ProductsMechanism
Hydroiodic Acid (HI)Aqueous solution, heatAlcohol and Alkyl IodideSN2 or SN1
Hydrobromic Acid (HBr)Aqueous solution, heatAlcohol and Alkyl BromideSN2 or SN1
Boron Tribromide (BBr3)Inert solvent (e.g., CH2Cl2), low temperatureAlcohol and Alkyl BromideLewis acid-catalyzed cleavage

Functional Group Interconversions on the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) moiety, while generally stable, can undergo specific transformations. One potential reaction is the Truce-Smiles rearrangement, which has been observed in related benzofuran (B130515) systems containing a tetrahydrofuran ring. nih.gov This reaction involves the intramolecular nucleophilic aromatic substitution where an aryl ether rearranges. While the parent compound lacks the necessary aromatic component, this type of rearrangement highlights the potential for complex intramolecular reactions under basic conditions.

Another possibility involves oxidation of the THF ring. Although the ether linkage makes it relatively inert, strong oxidizing agents could potentially open the ring or introduce carbonyl functionalities, particularly at positions alpha to the ether oxygen if activating groups were present. However, such reactions are not commonly reported for simple alkyl ethers without specific activating features.

Dissociative electron attachment studies on tetrahydrofuran show that cleavage of the C–O bond is a primary fragmentation pathway in the gas phase. rsc.org This suggests that under specific high-energy conditions, the THF ring itself is prone to fragmentation, which could lead to a variety of smaller molecule products. rsc.org

Functionalization of the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is the most nucleophilic and readily functionalized site in the molecule. rsc.org Its reactions are central to the synthesis of a wide array of derivatives for various applications. google.comnih.gov

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the reaction of the azetidine nitrogen with an alkyl halide or a similar electrophile. These reactions are typically carried out in the presence of a base to deprotonate the secondary amine, enhancing its nucleophilicity, or to neutralize the acid formed during the reaction. beilstein-journals.org Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (B128534) (Et₃N). The choice of solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), can also influence the reaction's efficiency. beilstein-journals.orgnih.gov

N-Acylation is another fundamental transformation, providing a method to introduce an acyl group onto the azetidine nitrogen. orientjchem.org This is commonly achieved using acylating agents like acyl chlorides or anhydrides. orientjchem.orgresearchgate.net The reaction is often performed in the presence of a non-nucleophilic base to scavenge the generated acid (e.g., HCl). N-acylation is crucial not only for creating amide derivatives but also for installing protecting groups on the nitrogen atom, which can be essential in multi-step syntheses. orientjchem.org

Table 2: Representative N-Alkylation and N-Acylation Reactions

TransformationReagentsBaseSolventProduct Type
N-AlkylationAlkyl Halide (R-X)K₂CO₃, NaH, Et₃NDMF, THF, AcetonitrileN-Alkyl Azetidine
N-AcylationAcyl Chloride (RCOCl)Et₃N, PyridineCH₂Cl₂, THFN-Acyl Azetidine (Amide)
N-AcylationAcid Anhydride ((RCO)₂O)Et₃N, DMAP (cat.)CH₂Cl₂, THFN-Acyl Azetidine (Amide)
Reductive AminationAldehyde/KetoneNaBH(OAc)₃, NaBH₃CNDichloroethane, MethanolN-Alkyl Azetidine

Formation of N-Substituted Azetidine Derivatives

The N-functionalization reactions described above are instrumental in synthesizing a diverse range of N-substituted azetidine derivatives. For instance, the synthesis of benzyl (B1604629) 3-(4-methoxyphenyl)-3-((tetrahydrofuran-3-yl)oxy)azetidine-1-carboxylate has been reported, showcasing the introduction of a carbamate (B1207046) protecting group onto the azetidine nitrogen. researchgate.net

The synthesis of various biologically active molecules often relies on the coupling of a functionalized azetidine intermediate with other molecular scaffolds. google.comnih.gov For example, 3-amino-azetidine derivatives, which can be conceptually derived from our title compound, are key intermediates in the preparation of certain fluoroquinolone antibiotics and tachykinin antagonists. google.com The secondary amine of this compound provides a handle for attaching it to larger, more complex structures through reactions like amide bond formation or nucleophilic aromatic substitution.

Functionalization at Other Positions of the Azetidine and Tetrahydrofuran Rings

While the azetidine nitrogen is the most reactive site, transformations at the carbon skeletons of the rings are also possible, though they often require more specialized methods.

C-H Functionalization Reactions

Direct C-H functionalization represents a modern and efficient strategy for modifying molecular scaffolds. In the context of azetidines, palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize the azetidine ring itself, demonstrating the feasibility of activating C-H bonds adjacent to a nitrogen atom. rsc.org While specific examples on this compound are not prevalent, it is conceivable that under appropriate catalytic conditions (e.g., using palladium, rhodium, or iron catalysts), C-H bonds on either the azetidine or tetrahydrofuran ring could be targeted for functionalization. The positions alpha to the ring oxygens or nitrogen are typically the most activated and would be the most likely sites for such transformations, leading to the introduction of new alkyl, aryl, or functional groups.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

High-resolution ¹H and ¹³C NMR spectra would be essential for the initial structural verification of 3-((Tetrahydrofuran-3-YL)oxy)azetidine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and tetrahydrofuran (B95107) rings. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would indicate the types of carbon atoms present (e.g., aliphatic, ether-linked).

Hypothetical ¹H NMR Data Table for this compound

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Azetidine CH₂ δ 3.8-4.2 m -
Azetidine CH δ 4.5-4.8 m -
Azetidine NH δ 1.5-3.0 br s -
THF O-CH δ 4.3-4.6 m -
THF O-CH₂ δ 3.6-3.9 m -

Hypothetical ¹³C NMR Data Table for this compound

Carbon Assignment Hypothetical Chemical Shift (ppm)
Azetidine CH₂ δ 50-55
Azetidine CH-O δ 70-75
THF O-CH δ 75-80
THF O-CH₂ δ 65-70

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be required.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons within the azetidine and tetrahydrofuran rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the azetidine and tetrahydrofuran rings through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, which could help in determining the relative stereochemistry of the molecule, particularly if diastereomers are present.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition. This technique provides strong evidence for the molecular formula of this compound (C₇H₁₃NO₂). Fragmentation analysis would show characteristic cleavage patterns of the azetidine and tetrahydrofuran rings, further supporting the proposed structure.

Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the key functional groups present in the molecule.

Hypothetical IR Absorption Bands for this compound

Functional Group Hypothetical Wavenumber (cm⁻¹) Intensity
N-H Stretch (Azetidine) 3300-3500 Medium
C-H Stretch (Aliphatic) 2850-3000 Strong
C-O Stretch (Ether) 1050-1150 Strong

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Since this compound contains chiral centers, chiral chromatography would be necessary to separate and quantify the different stereoisomers.

Chiral HPLC/GC: Using a suitable chiral stationary phase, it would be possible to resolve the enantiomers and diastereomers of the compound. The retention times would be specific for each stereoisomer, and the peak areas would be used to determine the enantiomeric excess (ee) or diastereomeric excess (de) of a sample.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination (if applicable to relevant derivatives)

X-ray crystallography provides the most definitive structural information for crystalline compounds. If a suitable single crystal of this compound or a derivative could be obtained, this technique would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral centers. This method would provide unambiguous proof of the molecule's three-dimensional structure in the solid state.

Computational and Theoretical Investigations of 3 Tetrahydrofuran 3 Yl Oxy Azetidine

Quantum Chemical Calculations for Conformational Analysis and Molecular Geometry

The conformational landscape of 3-((Tetrahydrofuran-3-YL)oxy)azetidine is complex due to the flexibility of both heterocyclic rings and the rotational freedom around the C-O-C ether linkage. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for mapping this landscape.

Methodology: A typical conformational analysis begins with a broad search using molecular mechanics force fields to generate a large set of possible conformers. These initial structures are then subjected to geometry optimization using DFT methods. Functionals like B3LYP or the more modern M06-2X and ωB97X-D, combined with a suitable basis set such as 6-31G* or larger, are commonly used for this purpose. nih.gov Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima and to obtain thermodynamic data, such as Gibbs free energy, for ranking the stability of the conformers. nih.gov

Key Findings: For this compound, the primary conformational variables include:

Azetidine (B1206935) Ring Puckering: The four-membered ring is not planar and exhibits a puckered conformation. The substituent at the C3 position can adopt either an axial or equatorial position relative to the ring's pucker.

Tetrahydrofuran (B95107) Ring Twisting: The five-membered THF ring adopts various envelope and twist (pseudo-rotation) conformations.

Ether Linkage Torsion: Rotation around the two C-O bonds of the ether linkage creates additional conformers.

The relative energies of these conformers are typically within a few kcal/mol of each other, meaning that the molecule likely exists as a dynamic equilibrium of several conformations in solution at room temperature. nih.gov DFT calculations can precisely quantify these small energy differences.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated at the M06-2X/6-311+G(d,p) level of theory.

Conformer IDAzetidine C3 SubstituentTHF ConformationRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1EquatorialTwist (C1-exo)0.0045.2
Conf-2AxialTwist (C1-exo)0.5518.1
Conf-3EquatorialEnvelope (C2-endo)0.899.8
Conf-4AxialEnvelope (C2-endo)1.354.2

Computational Studies on Reaction Mechanisms for Synthesis and Transformations

Computational chemistry provides critical insights into the viability and selectivity of synthetic routes toward this compound and its subsequent reactions. By modeling potential energy surfaces, chemists can identify transition states, intermediates, and activation barriers, thereby predicting reaction outcomes. montclair.edu

Synthesis Mechanisms: A plausible synthesis involves the nucleophilic substitution between a 3-hydroxyazetidine derivative (often N-protected) and a 3-substituted tetrahydrofuran with a suitable leaving group. Computational studies can elucidate the mechanism (e.g., Sₙ2) and predict the activation energy for this key bond-forming step.

Alternatively, methods like the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines have been developed for azetidine synthesis. nih.govfrontiersin.org While not directly forming the title compound, computational studies on these systems show that the catalyst's coordination to the substrate dictates the regioselectivity of the ring-closing reaction. nih.govfrontiersin.org Similar computational approaches could be used to design a novel synthesis for the target molecule. Recently, photocatalysis has emerged as a powerful tool for azetidine synthesis, and computational models have proven effective at pre-screening substrates to predict reactivity. mit.edu

Transformation Mechanisms: The reactivity of the molecule is largely governed by the azetidine ring. Ring-opening reactions are common for azetidines due to their inherent strain. Computational studies can model the attack of a nucleophile on one of the azetidine ring carbons, calculating the energy profile to determine the favorability and regioselectivity of such a transformation.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The prediction of NMR spectra is one of the most powerful applications of computational chemistry for structure elucidation. For a molecule with multiple conformational states like this compound, the observed spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. uncw.edu

Methodology: The standard procedure involves several steps: nih.govnih.gov

Conformational Search: As described in section 6.1, all low-energy conformers are identified.

Geometry Optimization: The geometry of each conformer is optimized at a reliable DFT level (e.g., B3LYP/6-31G*).

Shielding Constant Calculation: For each optimized conformer, isotropic magnetic shielding constants are calculated using a higher level of theory, often with a basis set specifically designed for NMR calculations (e.g., mPW1PW91/6-31+G** or using the GIAO method). nih.govuncw.edu

Boltzmann Averaging: The final predicted chemical shifts are calculated as a weighted average based on the Boltzmann distribution of the conformers' Gibbs free energies. uncw.edu

This approach can accurately predict both ¹H and ¹³C chemical shifts, often with mean absolute errors of less than 0.3 ppm for protons and 2.0 ppm for carbons. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Calculated as a Boltzmann-weighted average of conformers.

Atom PositionPredicted Chemical Shift (ppm)
Azetidine C2/C4~50-55
Azetidine C3~70-75
THF C3'~78-83
THF C2'/C5'~65-70
THF C4'~30-35

Analysis of Ring Strain Energy and Its Influence on Reactivity and Stability

Ring Strain Energy (RSE) is a quantitative measure of the destabilization of a cyclic molecule compared to a strain-free acyclic analogue. It is a critical factor governing the molecule's stability and chemical reactivity.

Methodology: RSE can be calculated computationally using isodesmic or homodesmotic reactions. In these methods, the number and types of bonds are conserved on both sides of a hypothetical reaction, which allows for the cancellation of systematic errors in the calculation and isolates the energy associated with ring strain. Recently, machine learning models have also been developed to predict RSE with high accuracy and speed. chemrxiv.org

Key Findings: The total RSE of this compound is primarily dictated by the contribution from the four-membered azetidine ring.

Azetidine: The parent azetidine ring has a significant RSE, calculated to be around 25-26 kcal/mol. srce.hr This strain arises from angle deviation from the ideal sp³ bond angle (109.5°) and torsional strain. This high RSE makes the ring susceptible to reactions that relieve the strain, such as ring-opening polymerizations or reactions with nucleophiles. rsc.org

Tetrahydrofuran: The five-membered THF ring has a much lower RSE (typically < 6 kcal/mol) as its puckered conformations allow bond angles to be close to the tetrahedral ideal.

The high strain of the azetidine moiety is a key driver of its chemical behavior, influencing its basicity and making it a useful synthon in organic chemistry. srce.hr The presence of the ether substituent at C3 can modulate this reactivity, an effect that can be precisely quantified through computational analysis.

Table 3: Comparison of Ring Strain Energies (RSE) for Parent Heterocycles

Cyclic CompoundRing SizeCalculated RSE (kcal/mol)
Aziridine (B145994)3~27-28
Azetidine4~25-26 srce.hr
Cyclopentyne5~48.4 nih.gov
Tetrahydrofuran (THF)5~2-6
Pyrrolidine (B122466)5~6

Molecular Dynamics Simulations and Docking Studies (if related to scaffold interactions)

When a molecule like this compound is considered as a scaffold for medicinal chemistry, molecular dynamics (MD) and docking simulations become essential tools. nih.gov

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor. If this compound were a fragment of a drug candidate, docking studies would be used to place it into the protein's binding site. The simulation would score different poses based on factors like hydrogen bonding (e.g., with the azetidine N-H or the ether oxygen), hydrophobic interactions, and electrostatic complementarity. This provides a static snapshot of the most likely binding mode.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system. After docking, an MD simulation can be run to assess the stability of the predicted binding pose over time (nanoseconds to microseconds). The simulation calculates the trajectory of all atoms by integrating Newton's laws of motion, using a force field to describe the inter- and intramolecular forces. MD can reveal:

The stability of key hydrogen bonds.

The role of water molecules in mediating the interaction.

Conformational changes in both the ligand and the protein upon binding.

A more rigorous estimation of binding free energy.

These simulations are crucial for understanding how the scaffold interacts with a biological target and for guiding further optimization.

Rational Design Principles for Structural Modification

The ultimate goal of computational investigation is often to guide the synthesis of new molecules with improved properties. The insights gained from the methods above provide clear principles for the rational design of derivatives of this compound. nih.gov

Design Strategies:

Target-Based Design: If docking and MD simulations identify a specific binding mode to a protein, modifications can be designed to enhance this interaction. For example, if an empty hydrophobic pocket is near the THF ring, adding a lipophilic substituent at C4' could increase binding affinity. If a hydrogen bond donor is needed, the azetidine nitrogen could be left unsubstituted (N-H).

Reactivity Modulation: The RSE analysis (Section 6.4) shows that reactivity is centered on the azetidine ring. If lower reactivity is desired (e.g., to improve metabolic stability), substituents could be added to sterically hinder the approach of nucleophiles. Conversely, to enhance reactivity for a specific synthetic application, electronic-withdrawing groups could be placed on the azetidine nitrogen.

Physicochemical Property Tuning: DFT calculations can predict how structural modifications will affect key molecular properties like polarity, dipole moment, and hydrogen bonding potential. This allows for the in-silico tuning of properties like solubility and cell permeability before undertaking synthetic efforts. For instance, computational models can predict the change in pKa of the azetidine nitrogen upon the introduction of different substituents on either ring.

By integrating these computational approaches, a virtuous cycle of design, synthesis, and testing can be established, enabling the efficient development of novel molecules based on the this compound scaffold.

3 Tetrahydrofuran 3 Yl Oxy Azetidine As a Synthetic Building Block and Advanced Scaffold

Application in the Construction of Complex Organic Molecules

The utility of 3-((tetrahydrofuran-3-yl)oxy)azetidine as a foundational component in the assembly of more complex molecular architectures is exemplified by its incorporation into sophisticated drug candidates. The rigid azetidine (B1206935) core, substituted with the flexible tetrahydrofuran (B95107) ether, provides a versatile anchor point for further chemical elaboration. The secondary amine of the azetidine ring is readily functionalized, allowing for its integration into larger molecular frameworks through standard coupling reactions.

A pertinent example of its application is in the synthesis of N-substituted azetidine derivatives. For instance, the core structure has been incorporated into complex isoxazole-containing compounds. One such patented compound is 4-(3-(2-chlorophenyl)-4-(4-(1-((tetrahydrofuran-3-yl)methyl)azetidin-3-yloxy)-phenyl)isoxazol-5-yl)phenol hydrochloride. acs.org In this molecule, the azetidine nitrogen is alkylated with a tetrahydrofurfuryl group, and the 3-oxy substituent connects the azetidine to a larger phenyl-isoxazole system. This demonstrates the role of the parent scaffold in constructing intricate, multi-ring systems with potential applications in medicinal chemistry.

The synthesis of such complex molecules often involves a multi-step sequence where the this compound fragment is introduced to impart specific structural and physicochemical properties. The inherent strain of the azetidine ring can also be harnessed in ring-opening reactions to generate further diversity. rsc.org

Integration into Diverse Heterocyclic Systems

The structural features of this compound make it an ideal precursor for the synthesis of a variety of more complex heterocyclic systems, particularly spirocyclic compounds. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality. enamine.netmdpi.com

The azetidine nitrogen of the title compound can be used as a nucleophile to react with dielectrophiles, leading to the formation of fused or spirocyclic systems. For example, reaction with suitable precursors can lead to the formation of spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] systems. mdpi.com While not a direct use of the title compound, the synthesis of such spirocyclic azetidines highlights the potential of functionalized azetidines in creating novel and complex heterocyclic scaffolds. mdpi.com

Furthermore, the tetrahydrofuran moiety can be modified or can influence the reactivity of the azetidine ring, guiding the regioselectivity of subsequent transformations. The synthesis of spirocyclic NH-azetidines from oxime ethers mediated by titanium is another example of how azetidine precursors can be used to generate complex spiro-systems. nih.gov

Precursor for Advanced Chemical Libraries and Screening (excluding biological outcomes)

In the field of drug discovery, the generation of diverse chemical libraries for high-throughput screening is a critical endeavor. This compound serves as an excellent starting point for the creation of such libraries due to its readily functionalizable nature and its desirable physicochemical properties. The secondary amine of the azetidine allows for the facile introduction of a wide range of substituents through techniques like reductive amination, acylation, and arylation.

The synthesis and profiling of diverse collections of azetidine-based scaffolds have been reported for the development of lead-like libraries. researchgate.net These studies demonstrate how a core azetidine structure can be elaborated into a vast array of fused, bridged, and spirocyclic ring systems. researchgate.net By applying various synthetic transformations to the this compound core, a library of compounds with diverse substitution patterns and three-dimensional shapes can be generated.

The table below illustrates a hypothetical diversification of the this compound scaffold for a chemical library.

Scaffold Reaction Type Reactant Resulting Substructure
This compoundReductive AminationAldehyde/KetoneN-Alkyl/Arylmethyl-3-((tetrahydrofuran-3-yl)oxy)azetidine
This compoundAcylationAcid Chloride/AnhydrideN-Acyl-3-((tetrahydrofuran-3-yl)oxy)azetidine
This compoundSuzuki CouplingArylboronic AcidN-Aryl-3-((tetrahydrofuran-3-yl)oxy)azetidine
This compoundCyclocondensationDielectrophileFused/Spirocyclic Azetidine System

Role in Peptidomimetics and Non-Natural Amino Acid Design.nih.gov

This compound can be envisioned as a precursor to a novel, non-natural amino acid. By functionalizing the azetidine nitrogen with a carboxylic acid group or a suitable isostere, a constrained amino acid analogue is created. The tetrahydrofuran moiety would serve as a unique side chain, potentially interacting with biological targets in novel ways. The synthesis of azetidine 3-aryl-3-carboxylic acid derivatives has been reported as a route to new endomorphin derivatives containing an azetidine amino acid residue, highlighting the utility of such scaffolds in peptidomimetic design. nih.govresearchgate.net

The incorporation of such non-natural amino acids can lead to peptides with enhanced properties. For example, the rigidity of the azetidine ring can protect the peptide backbone from enzymatic degradation.

Utilization as Chiral Templates in Asymmetric Synthesis

Chiral, non-racemic azetidine derivatives are valuable tools in asymmetric synthesis, where they can act as chiral auxiliaries or ligands for metal-catalyzed reactions. researchgate.net The stereocenters within the this compound scaffold, particularly when used as a single enantiomer such as (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine, can be exploited to control the stereochemical outcome of a chemical reaction.

While specific examples detailing the use of this compound as a chiral template are not extensively documented in readily available literature, the principles of asymmetric synthesis using chiral azetidines are well-established. Chiral azetidine-containing ligands have been successfully employed in enantioselective additions of organozinc reagents to aldehydes and in copper-catalyzed asymmetric boryl allylation of azetines. acs.orgresearchgate.net

The enantiopure forms of this compound could, in principle, be used in several ways in asymmetric synthesis:

As a Chiral Ligand: The azetidine nitrogen and the oxygen atoms of the tetrahydrofuran ring could coordinate to a metal center, creating a chiral environment that directs an incoming substrate to react in a stereoselective manner.

As a Chiral Auxiliary: The scaffold could be temporarily attached to a prochiral substrate. The inherent chirality of the azetidine-tetrahydrofuran moiety would then direct subsequent diastereoselective transformations. After the desired stereochemistry is set, the auxiliary can be cleaved.

As a Chiral Building Block: The enantiopure scaffold can be incorporated into a target molecule, contributing its inherent chirality to the final product.

The development of enantioselective syntheses of spirocyclic azetidine oxindoles using chiral phase-transfer catalysts further underscores the importance of chirality in the application of azetidine scaffolds. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-((Tetrahydrofuran-3-YL)oxy)azetidine, and how can reaction conditions be monitored for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize intermediates and enhance reaction homogeneity . Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-reaction, triethylamine can neutralize acidic byproducts, and purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high yield . Yield optimization may involve adjusting stoichiometry, temperature (room temperature to reflux), and reaction duration (e.g., 24–72 hours) .

Q. How can researchers ensure the purity of this compound using analytical techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210–254 nm is recommended for purity assessment (>98% purity threshold) . Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection. Quantify trace solvents (e.g., residual THF) using headspace GC-MS .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Store the compound in a sealed container under inert gas (N₂/Ar) at 2–8°C . For spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. First aid: Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in different solvents?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties and solvation effects. Software like Gaussian or ORCA simulates reaction pathways, while molecular dynamics (MD) predicts conformational stability in solvents like THF or DMSO. Solvent polarity indices and Hansen solubility parameters guide solvent selection for reaction optimization .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

  • Methodological Answer : Cross-validate kinetic data using multiple techniques: in situ FT-IR for real-time monitoring, isotopic labeling (e.g., ¹⁸O in THF) to track oxygen transfer, and high-resolution mass spectrometry (HRMS) for intermediate identification . For conflicting computational vs. experimental results, refine force fields in MD simulations or re-examine assumptions in transition-state modeling .

Q. How does factorial design optimize reaction parameters for scalability in continuous-flow reactors?

  • Methodological Answer : A 2³ factorial design can test variables (temperature, residence time, catalyst loading) in a microreactor system. Response surface methodology (RSM) identifies optimal conditions for throughput. Use computational fluid dynamics (CFD) to model mass/heat transfer in tubular reactors and mitigate hotspots during scale-up .

Q. What advanced characterization techniques elucidate the supramolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals crystal packing and hydrogen-bonding networks . Dynamic NMR (e.g., EXSY) probes conformational exchange in solution. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities with biological targets (e.g., enzymes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.